1-Acetyl-4-(4-chlorophenyl)semicarbazide
Description
1-Acetyl-4-(4-chlorophenyl)semicarbazide is a semicarbazide derivative characterized by an acetyl group at the 1-position and a 4-chlorophenyl substituent at the 4-position of the semicarbazide backbone. Semicarbazides are nitrogen-containing compounds with diverse biological activities, including anticonvulsant, enzyme inhibitory, and antimicrobial properties . The acetyl group enhances metabolic stability, while the 4-chlorophenyl moiety contributes to hydrophobic interactions in biological systems, influencing binding affinity and selectivity .
Properties
CAS No. |
17075-31-9 |
|---|---|
Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
1-acetamido-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C9H10ClN3O2/c1-6(14)12-13-9(15)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
InChI Key |
UBENNUHYTNPAOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Semicarbazide Derivatives
The 4-chlorophenyl group in the target compound confers higher thermal stability (m.p. 235°C) compared to ortho-substituted analogs (e.g., 2-chlorophenyl semicarbazide, m.p. 176°C), likely due to improved crystallinity from para-substitution .
Enzyme Inhibition
Semicarbazides with 4-chlorophenyl groups exhibit potent inhibitory effects on cholinesterases (ChEs):
- Compound 17 : Demonstrated the highest BuChE inhibition (IC₅₀ = 0.024 ± 0.002 mM) among analogs, attributed to the synergistic effects of the 4-chlorophenyl and nitrothiazole groups .
- Compound 4 (1-(1-(4-bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide): Showed lower BuChE inhibition (IC₅₀ = 0.499 mM), highlighting the superior efficacy of chloro over bromo substituents in this context .
Table 2: Inhibitory Activity of Selected Semicarbazides
Anticonvulsant Activity
The 4-chlorophenyl semicarbazide derivatives show notable efficacy in seizure models:
- DH-05 : Exhibited ED₅₀ = 30 mg/kg in maximal electroshock (MES) tests with minimal neurotoxicity, outperforming standards like phenytoin .
- 6-Chloroisatin-3-(4-bromophenyl)-semicarbazone : Demonstrated broad-spectrum anticonvulsant activity, emphasizing the role of halogenated aryl groups in enhancing blood-brain barrier penetration .
The acetyl group in 1-acetyl-4-(4-chlorophenyl)semicarbazide may further improve bioavailability by reducing polarity, though this requires empirical validation .
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